REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([Cl:14])=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:9]=1)(=[O:3])[CH3:2].[Br:15]Br>C(O)(=O)C>[Br:15][CH2:2][C:1]([C:4]1[CH:5]=[CH:6][C:7]([Cl:14])=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:9]=1)=[O:3]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC(=C(C1)S(=O)(=O)N)Cl
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 50°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
CUSTOM
|
Details
|
induction period of 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
before removing the acetic acid under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting white solid was dissolved in acetone (30 ml)
|
Type
|
ADDITION
|
Details
|
diluted with benzene (250 ml)
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated until the volume of solution
|
Type
|
TEMPERATURE
|
Details
|
On cooling white crystals
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)C=1C=CC(=C(C1)S(=O)(=O)N)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |